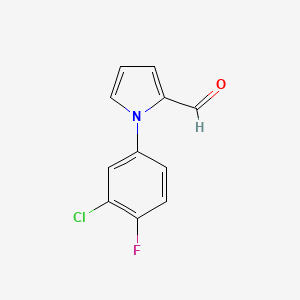

1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group and an aldehyde functional group at the 2-position

Méthodes De Préparation

The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2,5-dimethoxytetrahydrofuran.

Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.

Procedure: The 3-chloro-4-fluoroaniline is reacted with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the 2-position of the pyrrole ring.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Applications De Recherche Scientifique

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mécanisme D'action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.

Chemical Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds:

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carboxylic acid:

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-methanol: This compound has a hydroxyl group instead of an aldehyde group, making it less reactive but potentially more stable.

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-imine: This compound has an imine group instead of an aldehyde group, which can affect its biological activity and chemical reactivity.

Activité Biologique

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have been shown to interact with various biological targets involved in cell proliferation and survival, leading to apoptosis in cancer cells. The mechanism of action typically involves:

- Enzyme Inhibition: Compounds like this may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Interaction: Binding to receptors that regulate cell growth and apoptosis.

A study highlighted that derivatives of pyrrole often show activity against various cancer cell lines, suggesting that this compound may follow suit due to its structural similarities with known active agents.

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is limited, pyrrole derivatives are generally recognized for their antimicrobial properties. This suggests potential applications in treating infections, warranting further investigation into its spectrum of activity against pathogens.

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine substituents in this compound influences its biological activity. Comparative studies with structurally similar compounds can elucidate how variations in substituents affect efficacy. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | C11H8ClNO | Different substitution pattern on the phenyl ring |

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8ClFNO | Contains a different position for chloro and fluoro substitutions |

| 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | C11H10ClN | Methyl substitution instead of fluorine |

This table illustrates how modifications can lead to differences in reactivity and biological effects, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:

- Study on Anticancer Activity: A research article reported that pyrrole derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

- Mechanistic Studies: Docking studies have suggested that this compound binds effectively to active sites of enzymes involved in cancer metabolism, indicating a potential pathway for therapeutic intervention.

- Antimicrobial Screening: Preliminary tests on related compounds have shown activity against Gram-positive bacteria, suggesting that further testing on this specific compound could reveal similar properties.

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-10-6-8(3-4-11(10)13)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJULMDHYCFWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.